molecular formula C10H16O3 B6185303 2-methylidene-4-(oxan-2-yloxy)butanal CAS No. 2307808-11-1

2-methylidene-4-(oxan-2-yloxy)butanal

Cat. No.: B6185303
CAS No.: 2307808-11-1
M. Wt: 184.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylidene-4-(oxan-2-yloxy)butanal typically involves the reaction of 2-butenal with tetrahydropyran in the presence of a suitable catalyst . The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) to facilitate the reaction.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.

    Solvent: Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-methylidene-4-(oxan-2-yloxy)butanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

2-methylidene-4-(oxan-2-yloxy)butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylidene-4-(oxan-2-yloxy)butanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-methylidene-4-(tetrahydro-2H-pyran-2-yloxy)butanal: Similar structure with a tetrahydropyran ring.

    2-methylidene-4-(oxan-2-yloxy)pentanal: Similar structure with an additional carbon in the backbone.

Uniqueness

2-methylidene-4-(oxan-2-yloxy)butanal is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its methylene group and oxane ring make it a versatile intermediate in organic synthesis .

Properties

CAS No.

2307808-11-1

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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